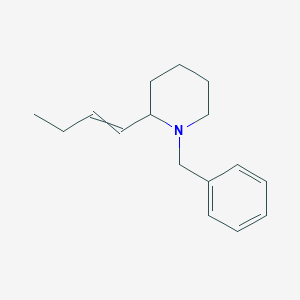
1-Benzyl-2-(but-1-en-1-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-(but-1-en-1-yl)piperidine is a synthetic organic compound belonging to the piperidine family. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications . This compound features a piperidine ring substituted with a benzyl group and a butenyl group, making it a versatile building block in organic synthesis.
Preparation Methods
The synthesis of 1-Benzyl-2-(but-1-en-1-yl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of piperidine with benzyl chloride to form N-benzylpiperidine, followed by the addition of but-1-en-1-yl group through a Grignard reaction or similar alkylation process . Industrial production methods often employ catalytic hydrogenation and cyclization reactions to achieve high yields and purity .
Chemical Reactions Analysis
1-Benzyl-2-(but-1-en-1-yl)piperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the butenyl group to a single bond, forming a saturated derivative.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pressure conditions. Major products formed from these reactions include ketones, alcohols, and substituted piperidines .
Scientific Research Applications
1-Benzyl-2-(but-1-en-1-yl)piperidine has a wide range of scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(but-1-en-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances binding affinity to the active sites of enzymes, while the butenyl group provides additional hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
1-Benzyl-2-(but-1-en-1-yl)piperidine can be compared with other piperidine derivatives, such as:
N-Benzylpiperidine: Lacks the butenyl group, resulting in different chemical reactivity and biological activity.
1-Benzyl-4-(but-1-en-1-yl)piperidine: Substitution at the 4-position instead of the 2-position, leading to variations in steric and electronic properties.
1-Benzyl-2-(but-2-en-1-yl)piperidine: Different position of the double bond in the butenyl group, affecting its reactivity and interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
88067-48-5 |
|---|---|
Molecular Formula |
C16H23N |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
1-benzyl-2-but-1-enylpiperidine |
InChI |
InChI=1S/C16H23N/c1-2-3-11-16-12-7-8-13-17(16)14-15-9-5-4-6-10-15/h3-6,9-11,16H,2,7-8,12-14H2,1H3 |
InChI Key |
RLBNQEZSIHAHKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC1CCCCN1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















